Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate
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Overview
Description
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and benzoate derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphthalene diimides: Known for their electronic properties and applications in organic electronics.
Benzoate derivatives: Widely used in pharmaceuticals and as preservatives in the food industry
Uniqueness
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate is unique due to its combination of naphthalene and benzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O6/c1-46-38(44)32-22-24(17-19-34(32)40-36(42)30-15-7-11-26-9-3-5-13-28(26)30)21-25-18-20-35(33(23-25)39(45)47-2)41-37(43)31-16-8-12-27-10-4-6-14-29(27)31/h3-20,22-23H,21H2,1-2H3,(H,40,42)(H,41,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOKMYTBGLFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)OC)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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